(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H]2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348749 | |
| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-77-9 | |
| Record name | (1R)-2,3-Dihydro-6-methoxy-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180915-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Catalyst Systems
The enantioselective synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is achieved via asymmetric hydrogenation of a prochiral enaminone precursor. A patent by details the use of ruthenium-based catalysts coordinated with chiral ligands such as (R,R)- or (S,S)-1,2-diphenylethylenediamine (DPEN). For example, the complex [RuCl((R)-BINAP)((R)-DPEN)] facilitates hydrogenation of 6-methoxy-2,3-dihydro-1H-inden-1-one-derived enaminones at 50–100 bar H₂ pressure and 40–80°C, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
Table 1: Representative Asymmetric Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | RuCl(BINAP)(DPEN) |
| Substrate | 6-Methoxy-indanone enaminone |
| H₂ Pressure | 70 bar |
| Temperature | 60°C |
| Reaction Time | 12–24 hours |
| Enantiomeric Excess (ee) | 98.5% |
This method is favored for its high stereoselectivity and compatibility with industrial-scale reactors.
Reductive Amination of 6-Methoxy-1-indanone
Ketone-to-Amine Conversion
6-Methoxy-1-indanone (CAS 13623-25-1), a commercially available precursor, serves as the starting material for reductive amination. The ketone is condensed with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. For instance, treatment of 6-methoxy-1-indanone with ammonium acetate and NaBH₃CN in methanol at 25°C for 48 hours yields racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine, which is subsequently resolved into enantiomers.
Enantiomeric Resolution
Racemic mixtures obtained from reductive amination are separated using chiral stationary phase chromatography or diastereomeric salt formation. Tartaric acid derivatives are commonly employed to crystallize the (R)-enantiomer from the racemate, achieving >99% purity after recrystallization.
Enantioselective Enzymatic Synthesis
Transaminase-Catalyzed Reactions
Recent advances employ ω-transaminases to catalyze the asymmetric amination of 6-methoxy-1-indanone. Engineered enzymes such as Arthrobacter citreus transaminase convert the ketone directly to the (R)-amine using isopropylamine as a nitrogen donor. Reaction optimization at pH 7.5 and 30°C achieves 85% conversion with 97% ee, though substrate loading remains limited to <10 g/L in aqueous systems.
Industrial-Scale Production
Continuous Flow Hydrogenation
To enhance throughput, continuous flow reactors are implemented for asymmetric hydrogenation. A tubular reactor packed with immobilized Ru-BINAP-DPEN catalyst operates at 100 bar H₂ and 70°C, processing 5 kg/hour of enaminone substrate with consistent ee (>98%) and yield (>95%).
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Throughput | 5 kg/hour |
| Catalyst Lifetime | 1,000 hours |
| Purity (HPLC) | 99.8% |
| Solvent System | Ethanol/water (9:1) |
Analytical Validation
Mechanism of Action
The mechanism of action of ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Properties
Key Findings:
- Halogenation Effects : Bromo and trifluoromethyl analogs exhibit increased molecular weight and lipophilicity, enhancing blood-brain barrier penetration . For example, (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine HCl (MW: 248.55) is prioritized in opioid receptor agonist development due to improved receptor binding .
- Stereochemical Impact : The (S)-enantiomer of the parent compound shows distinct NMR profiles (e.g., δ 162.46 ppm in ¹³C-NMR) and reduced mu-opioid receptor affinity compared to the (R)-form .
- Fluorinated Derivatives : (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl demonstrates biased agonism at mu-opioid receptors (G protein signaling over β-arrestin), reducing adverse effects like respiratory depression .
Functional Group Modifications
Table 2: Derivatives with Modified Functional Groups
Key Findings:
- Spirocyclic Derivatives : The incorporation of a pyridyl-spirocyclic moiety (e.g., compound 12 in ) enhances receptor selectivity and potency. For instance, (1R,2R)-2-methoxy-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine shows >100-fold selectivity for mu-opioid receptors over delta/kappa subtypes .
- Chalcone Hybrids : 2-Arylidene derivatives exhibit broad-spectrum bioactivity, including antiproliferative effects against cancer cells (e.g., IC₅₀ = 8.2 µM in MCF-7) via α,β-unsaturated ketone reactivity .
- Isoquinoline Analogs: Derivatives like 4a–t and 9a–e retain acetylcholinesterase inhibitory activity but with reduced potency compared to donepezil-like compounds derived from the parent indanamine .
Biological Activity
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as (R)-6-MIDA, is a bicyclic compound characterized by a methoxy group attached to the indene core and an amine functional group. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor and a positive allosteric modulator of the kappa-opioid receptor (KOR). This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 163.22 g/mol
- CAS Number : 180915-77-9
The biological activity of (R)-6-MIDA is primarily attributed to its interaction with various molecular targets:
-
Monoamine Oxidase Inhibition :
- (R)-6-MIDA has been shown to inhibit both MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders and neurodegenerative diseases .
- Kappa-Opioid Receptor Modulation :
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits MAO-A and MAO-B, influencing neurotransmitter levels |
| Receptor Modulation | Acts as a PAM for KOR, enhancing pain relief effects |
| Neuroprotective Effects | Potentially protects neurons from damage in neurodegenerative conditions |
Case Studies
- MAO Inhibition Studies :
-
Kappa-Opioid Receptor Activity :
- Another investigation highlighted that (R)-6-MIDA could enhance the analgesic effects of KOR agonists in animal models, suggesting its potential utility in pain management therapies.
-
Neuroprotective Properties :
- Research indicated that (R)-6-MIDA might protect neuronal cells from oxidative stress, which is a contributing factor in Alzheimer's disease. The compound was shown to reduce markers of oxidative damage in cultured neurons.
Comparative Analysis
To understand the uniqueness of (R)-6-MIDA, it is beneficial to compare it with structurally similar compounds:
| Compound | MAO Inhibition | KOR Modulation | Neuroprotective Effect |
|---|---|---|---|
| (R)-6-MIDA | Strong | Positive | Yes |
| (S)-6-Methoxy-2,3-dihydro-1H-indene | Moderate | None | No |
| 6-Methoxyindanone | Weak | None | No |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- IUPAC Name : (1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine
- CAS Number : 180915-77-9
The compound's structural features include a methoxy group at the 6-position and an amine group at the 1-position, which significantly influence its reactivity and biological activity.
Medicinal Chemistry Applications
Neuropharmacology :
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, which is often impaired in such conditions.
Drug Development :
The compound serves as a scaffold for synthesizing novel drugs targeting various diseases. Its ability to modulate dopaminergic systems positions it as a candidate for further exploration in treating Parkinson's disease and other neurological disorders .
Cancer Research :
Preliminary studies indicate that derivatives of this compound exhibit anti-tumor activity, warranting further investigation into their potential as cancer therapeutics.
Synthetic Applications
This compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its chiral nature allows it to be a valuable building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds that are crucial in pharmaceutical applications .
Case Study 1: Neuroprotective Effects
A study highlighted the compound's neuroprotective effects linked to its structural similarity with known neurotransmitters. This research suggests that (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amines could be developed into therapeutic agents that protect neuronal cells from degeneration.
Case Study 2: Synthesis of Derivatives
Research has focused on synthesizing various derivatives of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amines to explore their biological activities. For instance, modifications at the methoxy group have been shown to enhance AChE inhibition, indicating that subtle changes in structure can lead to significant differences in pharmacological effects .
Summary of Key Applications
| Field | Application |
|---|---|
| Neuropharmacology | Inhibition of acetylcholinesterase for Alzheimer's treatment |
| Drug Development | Scaffold for synthesizing novel drugs targeting neurological disorders |
| Cancer Research | Potential anti-tumor activity in certain derivatives |
| Synthetic Chemistry | Intermediate for producing complex organic molecules and chiral compounds |
Q & A
Q. How does the compound’s stability vary under storage conditions?
- Answer : Hydrochloride salts (e.g., this compound HCl) are hygroscopic and require storage at -20°C under inert gas to prevent racemization and degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
